2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring and a phenylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in drug development.
Pyrrolidine-2-one: Another biologically active compound with applications in medicinal chemistry.
Uniqueness: 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(2-anilinopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H17N3O/c20-12-19-11-5-9-15(19)14-8-4-10-17-16(14)18-13-6-2-1-3-7-13/h1-4,6-8,10,12,15H,5,9,11H2,(H,17,18) |
InChI Key |
LJOZNDXCFCOIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.